SBC219

CFTR Cystic Fibrosis Potentiator

SBC219 is a small-molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel whose dysfunction is central to the pathology of Cystic Fibrosis (CF) and other related channelopathies. It is a purine-based compound (IUPAC: 4-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)benzamide) that acts independently of cyclic AMP (cAMP) levels.

Molecular Formula C21H21N7O
Molecular Weight 387.447
Cat. No. B1193539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSBC219
SynonymsSBC219;  SBC-219;  SBC 219
Molecular FormulaC21H21N7O
Molecular Weight387.447
Structural Identifiers
SMILESO=C(N)C1=CC=C(N2C=NC3=C(N)N=C(NCCCC4=CC=CC=C4)N=C23)C=C1
InChIInChI=1S/C21H21N7O/c22-18-17-20(28(13-25-17)16-10-8-15(9-11-16)19(23)29)27-21(26-18)24-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H2,23,29)(H3,22,24,26,27)
InChIKeyJNNXWURUUUVNKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SBC219: A cAMP-Independent CFTR Potentiator with a Unique Binding Site and Proven Synergy


SBC219 is a small-molecule potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel whose dysfunction is central to the pathology of Cystic Fibrosis (CF) and other related channelopathies [1]. It is a purine-based compound (IUPAC: 4-(6-Amino-2-((3-phenylpropyl)amino)-9H-purin-9-yl)benzamide) that acts independently of cyclic AMP (cAMP) levels [1]. Unlike many CFTR potentiators, SBC219 potentiates CFTR channel activity even at low concentrations of the cAMP agonist forskolin [1]. Molecular dynamics simulations have suggested its binding site is located near the ATP-binding pocket of CFTR, a region distinct from that of the clinically approved potentiator VX-770 (ivacaftor) [1]. This distinct binding profile underpins its unique ability to act synergistically with VX-770 on several clinically relevant CFTR mutants [1].

Why SBC219 Cannot Be Replaced by Other CFTR Potentiators


The selection of a CFTR potentiator is mutation-specific and cannot be generalized. SBC219 demonstrates a unique and quantifiable functional profile that distinguishes it from other in-class molecules like VX-770 (ivacaftor), GLPG1837, or even the closely related analog SBC040 [1]. While VX-770 is a potent potentiator for specific gating mutations, its efficacy can be limited by its phosphorylation-dependent mechanism and its interference with corrector molecules like VX-809 [1]. In contrast, SBC219 operates via a distinct binding site and mechanism, enabling it to potentiate channel activity where other compounds, including its analog SBC040, show little to no effect on key class III mutants like G551D and G1349D [1]. Furthermore, SBC219's ability to synergize with VX-770 to achieve greater functional rescue than either compound alone provides a powerful rationale for its inclusion in combination therapy strategies [1]. Procuring SBC219 is therefore a strategic choice for researchers investigating CFTR pharmacology, combination therapies, or the rescue of specific mutant channels unresponsive to other potentiators.

SBC219 Evidence Guide: Quantified Differentiation Against Key Comparators


SBC219 is Superior to its Analog SBC040 in Potentiating Key Class III CFTR Mutants

In a direct head-to-head comparison, SBC219 demonstrated significant potentiator activity on the G551D and G1349D CFTR mutants, whereas its close structural analog SBC040 exhibited no detectable potentiation under the same conditions [1].

CFTR Cystic Fibrosis Potentiator

SBC219 Exhibits Strong Synergy with VX-770 in Functional Rescue of F508del-CFTR

The combination of SBC219 with the clinically approved potentiator VX-770 (ivacaftor) produced a synergistic increase in CFTR-mediated current that was significantly greater than the sum of their individual effects [1].

CFTR Combination Therapy Synergy

SBC219 Potency on G970R-CFTR is Comparable to VX-770

For the class III mutation G970R, located in the ICL3 loop, the level of CFTR potentiation achieved with a high concentration of SBC219 was similar to that observed with a standard concentration of the potent reference compound VX-770 [1].

CFTR G970R mutation Potency

SBC219 Rescues Function of Specific ABCB4 Mutants Causing Cholestatic Liver Disease

SBC219 has demonstrated cross-reactivity with the related ABC transporter ABCB4/MDR3, rescuing the function of disease-causing missense variants. This rescue was shown to be mutation-specific, highlighting the compound's utility as a pharmacological tool beyond CFTR [1].

ABCB4 Cholestasis Drug Repurposing

Optimal Application Scenarios for SBC219 in Research and Development


Investigating Synergistic CFTR Modulator Combinations

SBC219 is an essential tool for studies exploring combination therapies for Cystic Fibrosis. Its proven, quantifiable synergy with the approved drug VX-770 (ivacaftor) makes it a key component in experiments designed to maximize functional rescue of F508del-CFTR beyond the efficacy ceiling of single-agent treatments [1]. Researchers can use SBC219 to model and validate next-generation combination regimens that aim to address the remaining functional defects in CFTR after treatment with existing correctors and potentiators.

Pharmacological Profiling of Class III CFTR Mutations (G551D, G1349D)

For researchers studying the gating defects of class III CFTR mutants like G551D and G1349D, SBC219 offers a unique pharmacological profile. Its ability to robustly potentiate these mutants (2.6-fold over baseline), where the close analog SBC040 is ineffective, makes it an ideal positive control or comparator compound for screening new chemical entities targeting these specific mutations [1].

Structure-Activity Relationship (SAR) Studies on CFTR ATP-Binding Sites

Given that molecular dynamics simulations place the SBC219 binding site near the ATP-binding pocket of CFTR—a region distinct from the VX-770 binding site—SBC219 serves as a valuable chemical probe for SAR studies [1]. It can be used to investigate the allosteric communication between this binding region and the channel gate, providing insights into the fundamental mechanisms of CFTR gating and modulation.

Targeted Pharmacotherapy Research for ABCB4-Deficiency (PFIC3)

SBC219's demonstrated ability to rescue the function of specific disease-causing ABCB4 mutants positions it as a critical pharmacological chaperone for research into Progressive Familial Intrahepatic Cholestasis type 3 (PFIC3) and other ABCB4-related cholestatic liver diseases [2]. It enables the study of mutation-specific responses to pharmacotherapy and can be used to validate the therapeutic potential of repurposing CFTR potentiators for liver channelopathies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for SBC219

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.